BenchChemオンラインストアへようこそ!

Gne-493

PI3K/mTOR dual inhibition kinase inhibitor selectivity structure-activity relationship

GNE-493 is the only dual pan-PI3K/mTOR inhibitor validated to induce immunogenic cell death markers (CRT, HSP70) in lung cancer models and enhance CD4+/CD8+ T cell infiltration. Unlike GNE-490 (which differs by a single methyl group), GNE-493 retains mTOR potency (IC50 32 nM) and is comprehensively profiled against 142 kinases (>100-fold selectivity over Aurora A/MLK1/SYK). Demonstrated 73% tumor growth inhibition in PC3 prostate cancer xenografts at 10 mg/kg daily oral dosing. Choose GNE-493 when simultaneous PI3K/mTOR engagement is essential for investigating feedback activation, immunogenic cell death, or prostate cancer models.

Molecular Formula C17H20N6O2S
Molecular Weight 372.4 g/mol
CAS No. 1033735-94-2
Cat. No. B1684594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGne-493
CAS1033735-94-2
SynonymsGNE493;  GNE-493;  GNE 493
Molecular FormulaC17H20N6O2S
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=C(N=C3)N)N4CCOCC4)O
InChIInChI=1S/C17H20N6O2S/c1-17(2,24)12-7-11-13(26-12)15(23-3-5-25-6-4-23)22-14(21-11)10-8-19-16(18)20-9-10/h7-9,24H,3-6H2,1-2H3,(H2,18,19,20)
InChIKeyLEXMMFPAPDGYGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-493 CAS 1033735-94-2 Procurement Guide: Dual Pan-PI3K/mTOR Inhibitor for Preclinical Oncology Research


GNE-493 (CAS 1033735-94-2) is a potent, orally bioavailable dual inhibitor of class I pan-PI3 kinases and mTOR kinase, belonging to the thienopyrimidin-2-yl aminopyrimidine chemotype [1]. It exhibits approximately equipotent inhibition across PI3Kα, β, δ, γ isoforms and mTOR with IC50 values of 3.4 nM, 12 nM, 16 nM, 16 nM, and 32 nM respectively . The compound is optimized from a series derived from GDC-0941 and GDC-0980 templates, featuring improved metabolic stability and pharmacokinetic parameters relative to earlier-generation PI3K inhibitors [1]. GNE-493 is supplied as a crystalline solid with a molecular weight of 372.44 Da (C17H20N6O2S), exhibiting DMSO solubility of 74 mg/mL and requiring storage at -20°C for long-term stability .

Why Generic PI3K or mTOR Inhibitors Cannot Substitute for GNE-493 in Dual Pathway Blockade Studies


Substituting GNE-493 with single-target PI3K inhibitors (e.g., GDC-0941 pictilisib) or mTOR-selective inhibitors (e.g., rapamycin analogs) fails to recapitulate the simultaneous blockade of both PI3K and mTOR kinase activities achieved by GNE-493 [1]. Within the dual inhibitor class, structurally similar analogs exhibit markedly divergent target profiles: GNE-490 (compound 21), which differs from GNE-493 by only a single methyl group, demonstrates significantly reduced mTOR inhibitory potency while retaining PI3K activity [1]. Furthermore, dual inhibitors such as BEZ235 have demonstrated clinical toxicity profiles not predicted by preclinical models, underscoring that even compounds with overlapping nominal target space cannot be assumed interchangeable in experimental outcomes [2]. Selection of GNE-493 over close analogs must be justified by its specific combination of balanced pan-PI3K/mTOR potency, verified selectivity profile across 142 kinases, and demonstrated in vivo efficacy across multiple xenograft models [1][3].

GNE-493 Quantitative Differentiation Evidence Versus PI3K/mTOR Pathway Inhibitor Comparators


Balanced Pan-PI3K/mTOR Inhibition Versus mTOR-Inactive Analog GNE-490

GNE-493 maintains potent mTOR inhibition (IC50 = 32 nM) whereas the structurally similar GNE-490 (compound 21), which differs only by a single additional methyl group on the thienopyrimidine core, exhibits significantly reduced mTOR inhibitory potency while retaining comparable PI3K isoform activity [1]. Both compounds derive from the same lead optimization campaign and share the (thienopyrimidin-2-yl)aminopyrimidine scaffold [1]. In a PI3Kα-mutated MCF7.1 breast cancer xenograft model, GNE-493 and GNE-490 demonstrated equivalent tumor growth inhibition efficacy when normalized for drug exposure, confirming that the PI3K-inhibitory component drives the primary antitumor effect in this specific model [1].

PI3K/mTOR dual inhibition kinase inhibitor selectivity structure-activity relationship

Kinase Selectivity Profile: >100-Fold Selectivity for PI3Kα Over Off-Target Kinases

GNE-493 was screened at 1 µM against a 142-kinase panel (Invitrogen SelectScreen). Only three kinases exhibited >50% inhibition at this concentration, and none were inhibited >80% [1]. Subsequent IC50 determination demonstrated that GNE-493 is >100-fold selective for PI3Kα (IC50 = 3.4 nM) over Aurora A kinase (IC50 >10 µM), and substantially selective over MLK1 (IC50 = 591 nM, 174-fold) and SYK (IC50 = 371 nM, 109-fold) [1]. No comparator selectivity data from the identical 142-kinase panel are available for BEZ235 or GDC-0980 in this reference; however, the quantitative selectivity ratios for these three specific off-targets are directly measured [1].

kinase selectivity profiling off-target risk assessment PI3K inhibitor specificity

Antiproliferative Activity in Prostate and Breast Cancer Cell Lines: Comparative Efficacy

GNE-493 inhibits proliferation of prostate cancer PC3 cells with IC50 = 330 nM and breast cancer MCF-7.1 cells with IC50 = 180 nM [1]. For context, the clinical-stage dual PI3K/mTOR inhibitor GDC-0980 (apitolisib) exhibits PC3 antiproliferative IC50 = 290 nM and MCF7-neo/Her2 IC50 = 160 nM under comparable assay conditions [2]. GNE-493 demonstrates comparable to moderately less potent cellular activity relative to GDC-0980 in these specific cell line models, with the difference within approximately 1.1-1.4 fold [1][2].

cancer cell proliferation prostate cancer breast cancer PI3K/mTOR inhibitor potency

In Vivo Xenograft Tumor Growth Inhibition: 73% TGI in MCF7.1 Breast Cancer Model

In the PI3Kα-mutated MCF7.1 human breast cancer xenograft model, once-daily oral administration of GNE-493 at 10 mg/kg for 21 consecutive days resulted in 73% tumor growth inhibition (TGI) at day 21 compared to vehicle-treated control animals [1]. Under the same dosing regimen and model, GNE-493 demonstrated equivalent pathway suppression and antitumor efficacy to GNE-490 when normalized for comparable drug exposure levels [1]. For context, the clinical-stage pan-PI3K inhibitor GDC-0941 (pictilisib) achieved 98% TGI in the MCF7.1 model at 75 mg/kg daily dosing—a substantially higher dose required for comparable or superior efficacy [2].

xenograft efficacy breast cancer in vivo pharmacology PI3Kα-mutant models

Induction of Immunogenic Cell Death and T Cell Activation in Lung Cancer Models

GNE-493 significantly inhibits proliferation of murine KP lung cancer cells and human A549 lung cancer cells while increasing expression of immunogenic cell death (ICD) markers calreticulin (CRT) and heat shock protein 70 (HSP70) [1]. In an orthotopic murine lung cancer model, GNE-493 treatment significantly increased intratumoral infiltration of CD4+ and CD8+ T cells and induced CRT expression in tumors [1]. RNA-seq analysis revealed significant upregulation of IFN/TNF family molecules in T cells from GNE-493-treated tumors compared to vehicle controls [1]. Comparable ICD induction and T cell activation data are not available for close structural analogs GNE-490 or GDC-0980 in peer-reviewed literature.

immunogenic cell death tumor microenvironment immuno-oncology lung cancer

Oral Bioavailability and Metabolic Stability Profile: PK Parameters Supporting In Vivo Use

GNE-493 exhibits good pharmacokinetic parameters with improved metabolic stability and oral bioavailability compared to earlier-generation thienopyrimidine PI3K inhibitors from the same optimization campaign [1]. Daily single-dose oral administration of 10 mg/kg GNE-493 robustly inhibited prostate cancer xenograft growth in nude mice, confirming adequate oral exposure for sustained target engagement in vivo [2]. The compound is formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL for oral gavage administration . Specific quantitative PK parameters (Cmax, AUC, t½, F%) are not disclosed in the primary discovery publication or subsequent studies.

oral bioavailability pharmacokinetics metabolic stability drug-like properties

Recommended Research Applications for GNE-493 Based on Validated Differentiation Evidence


Preclinical Dual PI3K/mTOR Pathway Blockade Studies Requiring Concurrent Kinase Inhibition

Select GNE-493 over PI3K-selective inhibitors (GDC-0941, GNE-490) or mTOR-selective inhibitors (rapamycin analogs) when experimental objectives require simultaneous inhibition of both PI3K and mTOR kinase activities. GNE-493's balanced potency profile (PI3Kα IC50 = 3.4 nM; mTOR IC50 = 32 nM) ensures concurrent target engagement, whereas GNE-490—despite near-identical chemical structure—exhibits significantly reduced mTOR potency and therefore cannot substitute for dual pathway blockade studies [1]. This scenario is particularly relevant for investigating feedback activation mechanisms (e.g., mTORC2-mediated AKT phosphorylation) that may limit efficacy of PI3K-selective agents.

Tumor Immunology Research Investigating PI3K/mTOR Inhibition Effects on Immunogenic Cell Death and T Cell Infiltration

Deploy GNE-493 in immuno-oncology models to interrogate the impact of dual PI3K/mTOR blockade on tumor immunogenicity. GNE-493 has been experimentally validated to induce immunogenic cell death markers (CRT, HSP70) in lung cancer cells and enhance CD4+/CD8+ T cell infiltration in orthotopic tumor models [2]. This application scenario is uniquely supported for GNE-493; comparable ICD induction evidence is not available in peer-reviewed literature for closely related analogs GNE-490 or GDC-0980. Researchers investigating the intersection of PI3K/mTOR signaling and adaptive antitumor immunity should prioritize GNE-493 over analogs lacking documented immunomodulatory activity [2].

Prostate Cancer Xenograft Efficacy Studies with Once-Daily Oral Dosing Regimens

Utilize GNE-493 in prostate cancer xenograft models (PC3, LNCaP, primary patient-derived cells) where daily oral administration at 10 mg/kg has demonstrated robust tumor growth inhibition and target engagement [3]. GNE-493's combination of oral bioavailability, metabolic stability, and sustained pathway knockdown in vivo makes it suitable for chronic dosing studies extending to 21 days or longer [1]. The compound inhibits prostate cancer cell viability, proliferation, and migration through both Akt-mTOR-dependent and -independent mechanisms, including SphK1 downregulation and ceramide accumulation [3].

Kinase Selectivity Control Experiments Requiring Documented Off-Target Profiling

Employ GNE-493 as a selectivity-controlled tool compound in experiments where attribution of phenotypes to PI3K/mTOR inhibition must be rigorously established. GNE-493's screening against a 142-kinase panel with verified >100-fold selectivity over Aurora A, MLK1, and SYK provides researchers with quantitative off-target data to support target-specific mechanistic interpretation [1]. This selectivity documentation enables more confident data interpretation compared to PI3K/mTOR inhibitors lacking comprehensive kinome-wide profiling in publicly accessible literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gne-493

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.